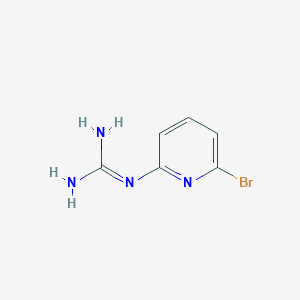
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)pent-4-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)pent-4-enamide is an organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their aromatic properties, which contribute to the compound’s stability and reactivity. The presence of the pent-4-enamide moiety adds to its versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)pent-4-enamide typically involves the following steps:
Formation of Furan and Thiophene Precursors: The initial step involves the preparation of furan-3-ylmethyl and thiophen-2-ylmethyl intermediates. These can be synthesized through various methods, including the Friedel-Crafts alkylation of furan and thiophene with appropriate alkyl halides.
Amide Bond Formation: The key step in the synthesis is the formation of the amide bond. This can be achieved by reacting the furan-3-ylmethyl and thiophen-2-ylmethyl intermediates with pent-4-enoic acid or its derivatives under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reagent addition, leading to a more efficient and scalable process.
Análisis De Reacciones Químicas
Types of Reactions
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)pent-4-enamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (mCPBA) to form epoxides or sulfoxides.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield the corresponding saturated amide.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (mCPBA), hydrogen peroxide (H2O2)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides)
Major Products Formed
Oxidation: Epoxides, sulfoxides
Reduction: Saturated amides
Substitution: Halogenated or alkylated derivatives
Aplicaciones Científicas De Investigación
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)pent-4-enamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)pent-4-enamide involves its interaction with specific molecular targets and pathways. The furan and thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, while the amide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)pent-4-enamide: Similar structure but with the furan ring at the 2-position.
N-(furan-3-ylmethyl)-N-(thiophen-3-ylmethyl)pent-4-enamide: Similar structure but with the thiophene ring at the 3-position.
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)hex-4-enamide: Similar structure but with a hex-4-enamide moiety instead of pent-4-enamide.
Uniqueness
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)pent-4-enamide is unique due to the specific positioning of the furan and thiophene rings, which can influence its reactivity and interactions with biological targets. The combination of these heterocycles with the pent-4-enamide moiety provides a versatile scaffold for the development of novel compounds with diverse applications.
Propiedades
IUPAC Name |
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-2-3-6-15(17)16(10-13-7-8-18-12-13)11-14-5-4-9-19-14/h2,4-5,7-9,12H,1,3,6,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGQMPCDIUXTJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N(CC1=COC=C1)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2897245.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2897250.png)
![3-[(3-phenoxyphenyl)methoxy]-6H-benzo[c]chromen-6-one](/img/structure/B2897251.png)




![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2897258.png)
![5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2897260.png)

![ethyl 4-({[(4-fluorophenyl)methyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2897262.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2897264.png)

